Product packaging for 2-Mercapto-1-(pyrrolidin-1-yl)ethanone(Cat. No.:)

2-Mercapto-1-(pyrrolidin-1-yl)ethanone

Cat. No.: B12977995
M. Wt: 145.23 g/mol
InChI Key: PYBUVEZVTGJJIV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Mercapto-1-(pyrrolidin-1-yl)ethanone (CAS 10220-55-0) is a chemical compound with the molecular formula C6H11NOS and a molecular weight of 145.22 g/mol . Its structure features a pyrrolidine ring linked to an ethanone moiety with a terminal sulfhydryl (-SH) group, a combination that offers significant potential for molecular interactions and structural diversification in medicinal chemistry research. The pyrrolidine ring is a well-established scaffold in drug discovery, known for its ability to contribute to the bioactivity of compounds targeting various enzymes, including metalloproteases . The presence of the reactive thiol group makes this compound a valuable synthon and a potential ligand for metal coordination. This characteristic is particularly relevant in the design of enzyme inhibitors and the development of novel chemical entities for probing biological systems . This product is strictly labeled For Research Use Only (RUO) . It is intended for laboratory research and chemical synthesis applications only. It is not intended for use in human or veterinary diagnostics, therapeutics, or any other form of personal use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H11NOS B12977995 2-Mercapto-1-(pyrrolidin-1-yl)ethanone

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C6H11NOS

Molecular Weight

145.23 g/mol

IUPAC Name

1-pyrrolidin-1-yl-2-sulfanylethanone

InChI

InChI=1S/C6H11NOS/c8-6(5-9)7-3-1-2-4-7/h9H,1-5H2

InChI Key

PYBUVEZVTGJJIV-UHFFFAOYSA-N

Canonical SMILES

C1CCN(C1)C(=O)CS

Origin of Product

United States

Synthetic Methodologies and Reaction Pathways for 2 Mercapto 1 Pyrrolidin 1 Yl Ethanone

Precursor Selection and Preparation for Thiol-Amide Synthesis

The successful synthesis of 2-Mercapto-1-(pyrrolidin-1-yl)ethanone is highly dependent on the judicious selection and preparation of its foundational precursors. These precursors must contain the requisite pyrrolidine (B122466) and acetyl moieties, which can then be functionalized to introduce the mercapto group.

Approaches to Pyrrolidin-1-ylacetic Acid Derivatives

A key precursor for the synthesis of the target compound is pyrrolidin-1-ylacetic acid or its activated derivatives. One common method for the synthesis of N-substituted pyrrolidines involves the introduction of a pre-formed pyrrolidine ring into the molecule. nih.gov The synthesis of pyrrolidine-containing drugs often commences from proline or 4-hydroxyproline. nih.gov

A straightforward approach to synthesizing pyrrolidin-1-ylacetic acid involves the reaction of pyrrolidine with a suitable two-carbon synthon containing a carboxylic acid or a precursor group.

PrecursorDescription
Pyrrolidin-1-ylacetic acidA foundational building block containing the pyrrolidine and acetic acid moieties.
2-Chloro-1-(pyrrolidin-1-yl)ethanoneAn activated precursor where the chloro group serves as a good leaving group for nucleophilic substitution.
PyrrolidineA cyclic secondary amine that forms the core of the pyrrolidine ring in the target molecule.
Mercaptoacetic acidA key reagent for introducing the thiol functionality.

Strategies for Introducing the Mercapto Group

The introduction of the mercapto (-SH) group is a critical step in the synthesis of this compound. This can be achieved through various thiolation reactions. One common strategy involves the nucleophilic substitution of a suitable leaving group on an activated pyrrolidin-1-ylacetate with a sulfur nucleophile. For instance, bis-chloroacetamide derivatives can react with sulfur reagents like 2-mercaptobenzothiazole (B37678) or 6-amino-2-mercaptopyrimidin-4-ol to form new sulfide (B99878) compounds. scielo.org.za

Another approach is the direct reaction with a thiolating agent. For example, the synthesis of 2-thioanalogs of salvinorin A involves the transformation of an alcohol to a chloroderivative, which is then reacted with a sulfur nucleophile. nih.gov

Direct Synthesis Routes for this compound

Direct synthesis routes aim to construct the target molecule in a minimal number of steps, often by combining key fragments in a single reaction vessel or through a streamlined sequence.

Thiolation Reactions of Activated Pyrrolidin-1-ylacetates

A primary direct route involves the use of an activated pyrrolidin-1-ylacetate, such as 2-chloro-1-(pyrrolidin-1-yl)ethanone. This intermediate can be synthesized by reacting pyrrolidine with chloroacetyl chloride. The chlorine atom in 2-chloro-1-(pyrrolidin-1-yl)ethanone is a good leaving group and can be readily displaced by a sulfur nucleophile.

A plausible method involves the reaction of 2-chloro-1-(pyrrolidin-1-yl)ethanone with a hydrosulfide (B80085) salt, such as sodium hydrosulfide (NaSH), in a suitable solvent to yield this compound. The chemical reactivity of N-aryl 2-chloroacetamides is characterized by the facile replacement of the chlorine atom by various nucleophiles, including sulfur. researchgate.net

Amidation of Mercaptoacetic Acid Derivatives

An alternative direct synthesis involves the formation of the amide bond between pyrrolidine and mercaptoacetic acid or its activated derivatives. This approach focuses on creating the C-N bond in the final step. The direct amidation of a carboxylic acid with an amine is often challenging and typically requires the use of coupling agents or the activation of the carboxylic acid.

A more efficient method involves the use of an activated derivative of mercaptoacetic acid, such as its acyl chloride or an ester. For instance, the reaction of pyrrolidine with 2-mercaptoacetyl chloride would directly yield the desired product.

Alternative Multi-step Synthetic Strategies

Multi-step syntheses offer greater flexibility in the construction of complex molecules like this compound, allowing for the introduction of various functional groups and the control of stereochemistry. The synthesis of pyrrolidine-containing drugs often involves multi-step sequences starting from readily available precursors like proline. nih.gov

One such strategy could begin with the synthesis of N-acetylpyrrolidine derivatives. nih.gov These could then be functionalized at the acetyl group to introduce a leaving group, followed by nucleophilic substitution with a thiolating agent. The synthesis of substituted N-(2'-nitrophenyl)pyrrolidine-2-carboxamides has been achieved through a two-step, one-pot amidation of the corresponding acids using thionyl chloride with different amines. nih.gov

Another multi-step approach could involve the synthesis of a pyrrolidine ring from acyclic precursors. For example, a one-pot synthesis of nitrogen-containing heterocycles from alkyl dihalides and primary amines can be achieved via cyclocondensation. organic-chemistry.org

Yield Optimization and Purity Enhancement Techniques

A common pathway involves the initial synthesis of an N-aryl 2-chloroacetamide (B119443) intermediate. This is typically achieved through the chloroacetylation of pyrrolidine with chloroacetyl chloride. nih.govresearchgate.net The subsequent reaction involves the displacement of the chlorine atom with a sulfur nucleophile. nih.govresearchgate.net

Yield Optimization:

Optimizing yields in the amidation step often involves managing reaction conditions such as temperature, solvent, and the choice of coupling agents. Machine learning models have been employed to predict and optimize amide coupling yields by navigating variables like reagents and temperature to minimize trial-and-error experimentation. nih.gov For the second step, the conversion of the chloro-intermediate to the thiol, the reaction of the alkyl halide with thiourea (B124793) to form an isothiouronium salt, followed by alkaline hydrolysis, is a frequently used method. nih.gov

Factors influencing the yield of this two-step process include:

Amide Coupling Efficiency: The choice of coupling reagents, such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), can significantly impact the efficiency of the amide bond formation, with studies on similar structures showing yields from moderate to good (14–84%). nih.gov

Steric Hindrance: In related amide synthesis studies, steric hindrance has been identified as a key limiting factor for coupling efficiency. nih.govacs.org This suggests that the relatively unhindered nature of pyrrolidine should favor a high-yield reaction.

Purity Enhancement:

Achieving high purity requires the effective removal of unreacted starting materials, reaction byproducts, and intermediates. Standard purification techniques are employed post-synthesis.

Chromatography: Flash column chromatography is a standard method for purifying the final thiol product and its intermediates. nih.govmdpi.com

Recrystallization: This technique can be used to purify solid intermediates or the final product, effectively removing soluble impurities. nih.gov

Extraction and Washing: Liquid-liquid extraction is used during the workup to separate the product from the reaction mixture. Washing the organic layer with brine (saturated aqueous NaCl solution) helps to remove residual water and water-soluble impurities. nih.govmdpi.com

Monitoring and Detection: The purity of the final product and intermediates can be assessed using techniques like Thin Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS). nih.gov The presence of the free thiol group can be quantified using methods like Ellman's reagent (DNTB), which reacts with sulfhydryl groups to produce a colored compound detectable by spectrophotometry at 412 nm. dovepress.com

Table 1: Factors and Techniques for Yield and Purity Optimization

ParameterOptimization TechniqueExpected OutcomeReference
Amide Formation YieldUse of efficient coupling reagents (e.g., HATU, TCT) and optimization of reaction conditions (temperature, solvent).Increased yield of the N-acyl intermediate. nih.govresearchgate.net
Thiolation YieldEfficient conversion of the chloro-intermediate using potassium thioacetate (B1230152) followed by hydrolysis.Higher conversion to the final mercaptan product. nih.govnih.gov
Product PurityPurification via flash column chromatography and/or recrystallization.Removal of byproducts and unreacted starting materials. nih.govnih.gov
Process MonitoringUse of TLC and LC-MS to monitor reaction progress and purity.Precise determination of reaction completion and purity levels. nih.gov

Green Chemistry Principles in this compound Synthesis

Applying green chemistry principles to the synthesis of this compound aims to reduce the environmental impact by using safer solvents, minimizing waste, and employing catalytic methods.

Solvent-Free and Aqueous Medium Approaches

Traditional organic syntheses often rely on volatile and potentially hazardous organic solvents. Green chemistry encourages the use of more benign alternatives like water or solvent-free conditions.

Aqueous Medium: Water is an ideal green solvent due to its non-toxicity, availability, and safety. For the synthesis of related mercapto-containing heterocycles, methods using an ethanol (B145695)/water mixture have been developed. mdpi.com A highly efficient synthesis of 2-mercaptobenzothiazole derivatives has been achieved in water, demonstrating the viability of aqueous media for reactions involving sulfur chemistry. rsc.org

Solvent-Free Synthesis: Performing reactions without a solvent, often aided by techniques like microwave irradiation or mechanical grinding, can significantly reduce waste. nih.govresearchgate.netresearchgate.net For instance, a solvent-free methodology for producing 1,3-thiazolidin-4-ones, which also involves the reaction of a mercapto-acid, has been successfully developed using mechanical grinding, classifying it as a green methodology. nih.gov Microwave-assisted solvent-free synthesis has also been reported for various heterocyclic compounds, often resulting in shorter reaction times and high yields. researchgate.netresearchgate.net

Catalytic Methods for Sustainable Production

Catalytic reactions are a cornerstone of green chemistry as they reduce the need for stoichiometric reagents, leading to less waste and often milder reaction conditions.

Biocatalysis: The use of enzymes (biocatalysis) in organic synthesis is a powerful green tool. uni-graz.at For the amidation step, enzymes can offer high selectivity and operate under mild conditions. researchgate.net While specific enzymes for the synthesis of this compound are not documented, the broader application of biocatalysis in producing active pharmaceutical ingredients suggests its potential applicability. uni-graz.at

Heterogeneous Catalysis: Using solid-supported catalysts, such as KF-Al2O3 or ZnO nanoparticles, can simplify product purification and catalyst recovery. researchgate.net These have been used in solvent-free synthesis of sulfur-containing heterocycles under microwave irradiation. researchgate.net For the amidation step, catalysts like indium (III) trifluoromethanesulfonate (B1224126) have been shown to efficiently produce amides from carboxylic acids and amines. researchgate.net

Table 2: Green Chemistry Approaches in Mercaptoacetamide Synthesis

Green PrincipleApproachPotential AdvantageReference
Safer SolventsUse of aqueous or ethanol/water solvent systems.Reduced toxicity and environmental impact. mdpi.comrsc.org
Waste PreventionSolvent-free synthesis via mechanical grinding or microwave irradiation.Elimination of solvent waste, potentially shorter reaction times. nih.govresearchgate.net
CatalysisEmploying biocatalysts or heterogeneous catalysts (e.g., ZnO, KF-Al2O3).Reduced use of stoichiometric reagents, milder conditions, easier catalyst recovery. researchgate.netuni-graz.at
Atom EconomyCatalytic direct amidation methods.Higher efficiency and less byproduct formation compared to traditional coupling reagents. researchgate.net

In-depth Spectroscopic Analysis of this compound Remains Elusive

A comprehensive literature search for advanced spectroscopic and structural elucidation data for the chemical compound This compound has yielded no specific experimental results. Despite extensive queries for Nuclear Magnetic Resonance (NMR), Infrared (IR), and Raman spectroscopy data, no publicly available research findings, scholarly articles, or spectral databases containing this information could be located.

The inquiry was structured to gather detailed information for a thorough scientific article, focusing on the following analytical techniques:

Nuclear Magnetic Resonance (NMR) Spectroscopy: Efforts to find ¹H NMR chemical shifts, ¹³C NMR chemical shift and coupling patterns, and data from two-dimensional NMR techniques such as COSY, HSQC, and HMBC for this compound were unsuccessful. This information is crucial for the definitive assignment of the molecular structure and connectivity.

Infrared (IR) and Raman Spectroscopy: The search for vibrational mode analysis, specifically targeting the carbonyl (C=O) stretching frequencies, Amide II bands, and sulfhydryl (S-H) group vibrations characteristic of this molecule, did not return any specific data. These vibrational spectroscopy techniques are fundamental for identifying the functional groups present in the compound.

The absence of this foundational spectroscopic data in the public domain prevents the creation of a detailed and scientifically accurate article as requested. The structural elucidation of a chemical compound is fundamentally reliant on such experimental data. Without access to primary research that has characterized this compound, any attempt to generate the requested content would be speculative and would not meet the required standards of scientific accuracy.

Further research or de novo synthesis and analysis of the compound would be necessary to generate the data required for the outlined article.

Advanced Spectroscopic and Structural Elucidation of 2 Mercapto 1 Pyrrolidin 1 Yl Ethanone

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

High-resolution mass spectrometry is a powerful analytical technique used to determine the precise mass of a molecule, which in turn allows for the unambiguous confirmation of its elemental composition.

Accurate Mass Determination and Fragmentation Pathways

For 2-Mercapto-1-(pyrrolidin-1-yl)ethanone (C₆H₁₁NOS), the theoretical monoisotopic mass can be calculated with high precision. An HRMS analysis would be expected to yield a measured mass that closely matches this theoretical value, typically within a few parts per million (ppm), thus confirming the molecular formula.

While specific experimental data is unavailable, the fragmentation of this compound under mass spectrometry conditions can be predicted based on the fragmentation patterns of similar structures, such as α-pyrrolidinophenone cathinones. The primary fragmentation pathways would likely involve the cleavage of the bonds adjacent to the carbonyl group and within the pyrrolidine (B122466) ring.

Hypothetical HRMS Data for this compound

IonPredicted m/zPossible FormulaDescription
[M+H]⁺146.0634C₆H₁₂NOS⁺Protonated molecular ion
[M-SH]⁺113.0757C₆H₁₀NO⁺Loss of the sulfhydryl radical
[C₄H₈N]⁺70.0651C₄H₈N⁺Pyrrolidine ring fragment
[C₂H₂OS]⁺73.9821C₂H₂OS⁺Fragment containing the carbonyl and sulfur

Note: The m/z values are predicted and would require experimental verification.

X-ray Crystallography for Solid-State Molecular Conformation

X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms in a crystalline solid. This technique would reveal the precise bond lengths, bond angles, and torsion angles of this compound, as well as how the molecules pack together in the crystal lattice.

Crystal Packing and Intermolecular Interactions

The crystal packing of this compound would likely be dominated by hydrogen bonding and other intermolecular forces. The mercapto group (-SH) can act as a hydrogen bond donor, while the carbonyl oxygen and the nitrogen of the pyrrolidine ring can act as hydrogen bond acceptors. These interactions would play a crucial role in the formation of a stable, three-dimensional crystal lattice. The presence of both hydrogen bond donors and acceptors suggests the potential for the formation of extended networks or dimeric structures in the solid state.

Tautomerism and Conformation in the Solid State

Tautomerism, the interconversion of structural isomers, is a possibility for this compound. Specifically, the compound could exist in equilibrium between the thiol form (containing the -SH group) and the thione form (containing a C=S group). The presence and relative populations of these tautomers in the solid state would be influenced by the intermolecular interactions within the crystal. X-ray crystallography would be able to distinguish between these two forms, providing a clear picture of the dominant tautomer in the crystalline phase.

Furthermore, the pyrrolidine ring is known to adopt various puckered conformations, such as the envelope and twist forms. A crystallographic study would determine the specific conformation of the pyrrolidine ring in the solid state, which is influenced by the steric and electronic effects of its substituents.

Hypothetical Crystallographic Data for this compound

ParameterPredicted Value/System
Crystal SystemMonoclinic or Orthorhombic
Space GroupP2₁/c or similar
Key Intermolecular InteractionsS-H···O=C hydrogen bonds, C-H···O interactions
Dominant TautomerThiol form (predicted)
Pyrrolidine ConformationEnvelope or Twist

Note: These are predictions and require experimental validation through single-crystal X-ray diffraction analysis.

Theoretical and Computational Investigations of 2 Mercapto 1 Pyrrolidin 1 Yl Ethanone

Density Functional Theory (DFT) Calculations for Electronic Structure

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. researchgate.netresearchgate.net It is a widely used tool in computational chemistry and materials science to predict and analyze molecular properties.

Optimization of Molecular Geometry and Conformational Analysis

The first step in a computational study is typically to determine the most stable three-dimensional arrangement of the atoms in a molecule, known as its equilibrium geometry. This is achieved through a process called geometry optimization. For a molecule like 2-Mercapto-1-(pyrrolidin-1-yl)ethanone, which has several rotatable bonds, multiple stable conformations may exist.

Conformational analysis involves systematically exploring the potential energy surface of the molecule to identify these different conformers and their relative stabilities. nih.gov This process helps in understanding the flexibility of the molecule and which shapes it is most likely to adopt. The results of a geometry optimization would typically be presented in a table of bond lengths, bond angles, and dihedral angles for the most stable conformer.

Table 1: Hypothetical Optimized Geometric Parameters for this compound

ParameterBond/AngleCalculated Value (Exemplary)
Bond LengthC=O1.23 Å
C-N1.35 Å
C-S1.82 Å
S-H1.34 Å
Bond AngleO=C-N122°
C-S-H96°
Dihedral AngleO=C-C-S180° (trans) or 0° (cis)

Note: The values in this table are hypothetical and serve as an illustration of the type of data that would be generated from a DFT geometry optimization.

Frontier Molecular Orbital (FMO) Analysis (HOMO/LUMO)

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for describing chemical reactivity and electronic properties. wikipedia.orgnih.gov The two most important orbitals in this theory are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

The HOMO is the outermost orbital containing electrons and acts as an electron donor, while the LUMO is the innermost orbital without electrons and can act as an electron acceptor. researchgate.net The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial parameter that provides insights into the molecule's chemical stability and reactivity. researchgate.net A large HOMO-LUMO gap suggests high stability and low reactivity, whereas a small gap indicates a more reactive molecule.

Table 2: Hypothetical Frontier Molecular Orbital Properties for this compound

ParameterEnergy (eV) - Exemplary
HOMO Energy-6.5
LUMO Energy-1.2
HOMO-LUMO Gap5.3

Note: These energy values are illustrative and would be calculated using DFT methods.

Electrostatic Potential Mapping and Charge Distribution

A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution around a molecule. bhu.ac.in It is a valuable tool for understanding and predicting how a molecule will interact with other molecules, particularly in biological systems. The MEP map is typically colored to indicate different regions of electrostatic potential, with red often representing areas of negative potential (electron-rich) and blue representing areas of positive potential (electron-poor).

For this compound, an MEP map would likely show a region of negative potential around the carbonyl oxygen atom and potentially the sulfur atom, indicating these are sites susceptible to electrophilic attack. Regions of positive potential would be expected around the hydrogen atoms, particularly the thiol hydrogen. This information is critical for understanding non-covalent interactions, such as hydrogen bonding.

Molecular Dynamics (MD) Simulations for Dynamic Behavior

Molecular Dynamics (MD) is a computational simulation technique that allows the study of the physical movement of atoms and molecules over time. nih.govsci-hub.se It provides a detailed view of the dynamic behavior of a system, which is essential for understanding processes like conformational changes and interactions in a solution environment.

Conformational Landscapes and Tautomeric Equilibria in Solution

MD simulations can be used to explore the conformational landscape of this compound in a solvent, providing a more realistic picture of its behavior than a static, gas-phase calculation. nih.gov These simulations can reveal how the molecule flexes and changes its shape in response to its environment.

Furthermore, this compound can potentially exist in different tautomeric forms. Tautomers are isomers of a compound that readily interconvert, most commonly by the migration of a hydrogen atom. In this case, the thiol group (-SH) could potentially tautomerize to a thione form (C=S). MD simulations, in conjunction with quantum mechanics/molecular mechanics (QM/MM) methods, can be employed to investigate the equilibrium between these tautomers in solution and determine which form is more prevalent under specific conditions.

Prediction of Spectroscopic Parameters via Computational Methods

Computational methods can also be used to predict various spectroscopic properties of a molecule, which can then be compared with experimental data to validate the computational model and aid in the interpretation of experimental spectra. For this compound, DFT calculations can be used to predict its infrared (IR), nuclear magnetic resonance (NMR), and ultraviolet-visible (UV-Vis) spectra.

Predicted vibrational frequencies from IR spectra calculations can be compared with experimental IR data to identify characteristic functional groups. nih.gov Calculated NMR chemical shifts can assist in the assignment of signals in experimental ¹H and ¹³C NMR spectra. Time-dependent DFT (TD-DFT) can be used to predict the electronic transitions that give rise to the UV-Vis absorption spectrum.

NMR Chemical Shifts and Coupling Constants

There are no published experimental or computationally predicted Nuclear Magnetic Resonance (NMR) data for this compound. The determination of theoretical ¹H and ¹³C NMR chemical shifts and coupling constants would require quantum chemical calculations, typically using methods like GIAO (Gauge-Independent Atomic Orbital) within a DFT framework. Such an analysis would provide valuable insight into the electronic environment of the nuclei within the molecule. In the absence of these studies, no data table can be provided.

Quantum Chemical Topology (QCT) Analysis

Quantum Chemical Topology (QCT) analysis, including the Atoms in Molecules (AIM) theory developed by Richard Bader, is a powerful method for analyzing the electron density of a molecule to understand chemical bonding and non-covalent interactions. No QCT studies have been published for this compound.

Bond Critical Points and Ring Critical Points

A QCT analysis would identify the bond critical points (BCPs) and ring critical points (RCPs) within the molecule. The properties of the electron density at these points, such as the density value (ρ) and its Laplacian (∇²ρ), provide quantitative information about the nature and strength of chemical bonds. For the pyrrolidine (B122466) ring, an RCP would be expected, characterizing the cyclic nature of this moiety. As no such analysis is available in the literature, a data table of critical points cannot be compiled.

Nature of Intramolecular Interactions

The molecular structure of this compound features a thiol group (-SH) and a carbonyl group (C=O), making it a candidate for intramolecular hydrogen bonding of the S-H···O type. A computational analysis would be necessary to confirm the existence and geometry of such an interaction. This would typically involve searching for a bond path and a bond critical point between the hydrogen of the thiol and the oxygen of the carbonyl group.

It is important to note that the specified N-H···S hydrogen bonding is not chemically possible for this molecule, as the nitrogen atom is part of the tertiary amine within the pyrrolidine ring and lacks a hydrogen atom for donation. The most probable intramolecular interaction would be the one involving the thiol proton and the carbonyl oxygen. A definitive characterization of this interaction awaits future computational studies.

Coordination Chemistry of 2 Mercapto 1 Pyrrolidin 1 Yl Ethanone As a Ligand

Synthesis and Characterization of Metal Complexes5.2.1. Complexes with Transition Metals (e.g., Cu, Ni, Zn, Pd, Pt) 5.2.2. Complexes with Main Group Metals 5.2.3. Stoichiometry and Geometry of Metal-Ligand Adducts

Without any dedicated research on the coordination behavior of 2-Mercapto-1-(pyrrolidin-1-yl)ethanone, any attempt to create the requested content would be speculative and would not adhere to the requirement for scientifically accurate and research-based information. Therefore, a detailed article on this specific topic cannot be provided at this time.

Table of Compounds Mentioned

Since no specific complexes could be discussed, a table of compounds as requested in the instructions cannot be generated.

Despite a comprehensive search of available scientific literature, there is a notable absence of published research on the coordination chemistry of the specific compound this compound as a ligand. Consequently, detailed experimental data required to populate the sections and subsections of the requested article—including spectroscopic analysis (Infrared, UV-Vis, and Electron Paramagnetic Resonance) and X-ray diffraction data for its metal complexes—is not available in the public domain.

The search for information on the coordination behavior, including the identification of coordination modes, electronic transitions, structural parameters like bond lengths and angles, and the formation of supramolecular architectures of metal complexes involving this compound, did not yield any specific scholarly articles or datasets.

Therefore, it is not possible to generate the requested scientific article with a focus on the coordination chemistry of this compound due to the lack of foundational research and published findings on this particular compound.

Table of Compounds Mentioned

Since no specific complexes of this compound could be discussed, a table of compounds as requested in the prompt cannot be generated.

The performed searches aimed to retrieve data on the electronic structure, bonding, and the energetics of complex formation for metal complexes of this particular ligand. However, the search results did not yield any publications containing this specific information. The scientific literature that was accessible through the searches focused on other related, but distinct, chemical compounds. For instance, studies were found on the theoretical aspects of metal complexes with pyridyl moieties, coumarin (B35378) derivatives, and other mercapto-containing ligands, but none specifically addressed this compound.

Consequently, it is not possible to provide the requested article on the "" with a focus on theoretical studies, as the foundational research data required to populate the specified sections and subsections (5.5.1. DFT Investigations of Electronic Structure and Bonding in Complexes and 5.5.2. Energetics of Complex Formation and Stability) is not present in the public domain based on the conducted searches.

Therefore, no data tables or detailed research findings for the specified compound can be presented as requested in the instructions.

Mechanistic Investigations of 2 Mercapto 1 Pyrrolidin 1 Yl Ethanone in Organic Reactions

Role as a Nucleophile in Organic Transformations

The nucleophilic character of 2-Mercapto-1-(pyrrolidin-1-yl)ethanone is primarily dictated by the lone pair of electrons on the sulfur atom of the thiol group. This inherent nucleophilicity allows it to readily engage in reactions with a variety of electrophilic partners.

Reactions with Electrophiles: Alkylation, Acylation

The thiol group of this compound is susceptible to reactions with alkylating and acylating agents. In the presence of a suitable base to deprotonate the thiol and enhance its nucleophilicity, the resulting thiolate anion can readily attack electrophilic carbon centers.

Alkylation: The reaction with alkyl halides proceeds via an S_N2 mechanism, where the thiolate attacks the electrophilic carbon of the alkyl halide, displacing the halide and forming a new carbon-sulfur bond. The reaction rate and efficiency are influenced by the nature of the alkyl halide (with primary halides being the most reactive) and the reaction conditions, such as solvent and temperature.

Acylation: Similarly, acylation can be achieved using acyl chlorides or anhydrides. The thiolate anion attacks the electrophilic carbonyl carbon of the acylating agent, leading to the formation of a thioester. This reaction is a testament to the "soft" nature of the sulfur nucleophile, which preferentially attacks the "soft" carbonyl carbon of the acylating agent.

Reaction TypeElectrophile ExampleProduct Type
AlkylationAlkyl Halide (R-X)Thioether
AcylationAcyl Chloride (R-COCl)Thioester

Michael Additions and Conjugate Additions

The thiolate derived from this compound is an excellent nucleophile for Michael additions, also known as 1,4-conjugate additions. researchgate.netarkat-usa.orgnih.govnih.gov This type of reaction involves the addition of the nucleophile to the β-carbon of an α,β-unsaturated carbonyl compound. researchgate.netarkat-usa.orgnih.govnih.gov The driving force for this regioselectivity is the formation of a resonance-stabilized enolate intermediate. researchgate.net

The mechanism involves the initial attack of the thiolate on the electron-deficient β-carbon, leading to the formation of an enolate. Subsequent protonation of the enolate, typically during workup, yields the 1,4-adduct. The success of the Michael addition is dependent on the nature of the Michael acceptor and the reaction conditions. Softer nucleophiles, such as thiolates, generally favor 1,4-addition over direct 1,2-addition to the carbonyl group. nih.gov Organocatalytic approaches can also be employed to achieve asymmetric Michael additions, leading to chiral products. researchgate.net

Reactivity of the Thiol Group (-SH) in Redox Processes

The thiol group of this compound is redox-active, meaning it can participate in both oxidation and reduction reactions. This reactivity is central to many of its potential applications.

Disulfide Formation and Cleavage

One of the most characteristic reactions of thiols is their oxidation to disulfides. In the presence of a mild oxidizing agent, two molecules of this compound can couple to form a disulfide-linked dimer. This reaction proceeds through the formation of a sulfenyl intermediate, which is then attacked by a second thiolate molecule.

Conversely, the resulting disulfide can be cleaved back to the corresponding thiol by treatment with a suitable reducing agent. This reversible formation and cleavage of the disulfide bond are crucial in various biological systems and have synthetic utility. The pairing of disulfide bonds can be determined through chemical and mass spectrometric analyses of peptide fragments after digestion. nih.gov

ProcessReagent TypeProduct
OxidationMild Oxidizing AgentDisulfide
ReductionReducing AgentThiol

Interaction with Oxidizing/Reducing Agents

Beyond disulfide formation, the thiol group can be oxidized to higher oxidation states, such as sulfenic, sulfinic, and sulfonic acids, upon treatment with stronger oxidizing agents. The specific product obtained depends on the strength of the oxidizing agent and the reaction conditions.

The thiol can also act as a reducing agent, for example, by reducing other functional groups within a molecule or in intermolecular reactions. This reducing capacity is a key feature of many thiol-containing compounds in biological and chemical systems.

Tautomerism and Isomerization Pathways

Tautomerism, the interconversion of constitutional isomers, is a relevant consideration for this compound due to the presence of both amide and thiol functionalities.

The molecule can potentially exist in equilibrium between the amide-thiol form and its tautomeric imidic acid-thione form. However, for simple amides, the amide form is generally the more stable tautomer. Computational studies on related systems like 2-pyrrolidone have shown that the lactam (amide) form is thermodynamically more stable than the lactim (imidic acid) form in both the gaseous phase and in aqueous solution. researchgate.net

Thiol-Thione Tautomerism

The compound this compound possesses the structural requisites for thiol-thione tautomerism, a form of prototropic tautomerism where a proton migrates between a sulfur and a nitrogen or carbon atom. This equilibrium results in the coexistence of two tautomeric forms: the thiol form, characterized by a carbon-sulfur single bond and a sulfhydryl (-SH) group, and the thione form, which contains a carbon-sulfur double bond (C=S) and an N-H or C-H bond.

Theoretical and spectroscopic studies on similar molecules, such as 2-mercaptopyridine, have shown that the thione form is often the more stable tautomer in the solid state and in polar solvents. researchgate.net This preference is attributed to the greater thermodynamic stability of the C=S bond in conjunction with the delocalization of the lone pair of electrons on the nitrogen atom within the heterocyclic ring. In the case of this compound, a similar resonance stabilization could favor the thione tautomer.

Interactive Data Table: Tautomeric Forms of this compound

Tautomeric FormStructural FeaturesKey Bonds
Thiol Form Contains a sulfhydryl group (-SH) and a carbon-carbon double bond within an enol-like structure.C=C-SH
Thione Form Contains a thiocarbonyl group (C=S) and is the keto-like form.C=S

This table represents the two potential tautomeric forms. The predominant form in different conditions would require specific experimental data.

Influence of Solvent and pH on Tautomeric Equilibria

The equilibrium between the thiol and thione tautomers is significantly influenced by the solvent's polarity and its ability to form hydrogen bonds, as well as the pH of the medium.

Solvent Effects: In nonpolar solvents, the thiol form of similar compounds is often favored due to the stabilization of intramolecular hydrogen bonds. Conversely, polar protic solvents, such as water and alcohols, can solvate the thione form more effectively through intermolecular hydrogen bonding, thus shifting the equilibrium towards the thione tautomer. nih.gov Polar aprotic solvents, like DMSO, have also been shown to favor the keto (and by analogy, the thione) form in related systems. nih.gov

Interactive Data Table: Predicted Influence of Solvent and pH on Tautomeric Equilibrium

ConditionPredicted Predominant TautomerRationale
Nonpolar Solvent ThiolFavored by intramolecular hydrogen bonding.
Polar Protic Solvent ThioneStabilized by intermolecular hydrogen bonding with the solvent.
Polar Aprotic Solvent ThioneGenerally favors the more polar tautomer.
Acidic pH Thione (protonated)Protonation can stabilize the thione form.
Alkaline pH Thiol (thiolate anion)Deprotonation to the thiolate is favored.

This table is based on general principles observed in analogous compounds, as specific data for this compound is not available.

Reaction Kinetics and Thermodynamics Studies

Detailed kinetic and thermodynamic data for reactions involving this compound are not extensively reported in the scientific literature. However, understanding the reactivity of this compound can be approached by considering the known reactivity of α-mercapto ketones and related structures.

Reaction Kinetics: The kinetics of reactions involving this compound would be largely dictated by the nucleophilicity of the sulfur atom and the electrophilicity of the carbonyl carbon. The thiol form, and especially the thiolate anion formed under basic conditions, is expected to be a potent nucleophile. Reactions such as alkylation and acylation at the sulfur atom are anticipated to proceed via an SN2 mechanism.

The rate of such reactions would be dependent on the concentration of the reactants, the temperature, and the solvent. For instance, in the alkylation of a related α-mercapto ketone, the rate-determining step would likely be the nucleophilic attack of the thiolate on the alkyl halide.

Thermodynamics: The thermodynamic parameters (enthalpy, entropy, and Gibbs free energy) for reactions of this compound would determine the position of the equilibrium and the spontaneity of the reaction. The formation of new, more stable bonds would result in an exothermic reaction (negative enthalpy change). For example, the formation of a stable thioether from the reaction of the thiol with an alkyl halide is expected to be thermodynamically favorable.

The relative stability of the reactants and products is the driving force of the reaction. In the context of tautomerism, the relative thermodynamic stability of the thiol and thione forms determines their equilibrium ratio. Computational studies on similar systems have been used to estimate the relative energies of tautomers and predict the most stable form. chemicalbook.com

Due to the lack of specific experimental data, a quantitative analysis of the reaction kinetics and thermodynamics for this compound cannot be provided at this time.

Applications of 2 Mercapto 1 Pyrrolidin 1 Yl Ethanone in Organic Synthesis and Catalysis

Catalytic Roles and Mechanisms

The presence of both hydrogen bond donors (the thiol group) and acceptors (the amide carbonyl oxygen), along with the pyrrolidine (B122466) ring, suggests that 2-Mercapto-1-(pyrrolidin-1-yl)ethanone could function in various catalytic capacities.

Organocatalysis via Hydrogen Bonding or Brønsted Acid/Base Activity

The thiol and amide functionalities within this compound can engage in hydrogen bonding interactions, a key principle in many organocatalytic transformations. The thiol group can act as a hydrogen bond donor, activating electrophiles, while the carbonyl oxygen of the amide can act as a hydrogen bond acceptor, orienting substrates. This dual functionality is reminiscent of the catalytic activity of some pyrrolidine-based organocatalysts in reactions such as Michael additions. For instance, chiral pyrrolidine sulfonamides and carbamates have demonstrated high efficiency in catalyzing the asymmetric Michael addition of ketones and aldehydes to nitroolefins, with hydrogen bonding playing a crucial role in the stereochemical outcome. nih.govdoi.org

Furthermore, the thiol group imparts Brønsted acidity, while the nitrogen atom of the pyrrolidine ring, although part of an amide, can exhibit basic properties. This potential for Brønsted acid/base activity could enable the catalysis of a range of reactions, including aldol (B89426) and Mannich-type reactions, by activating either the electrophilic or nucleophilic partner.

Transition Metal Catalysis Precursors/Ligands in C-C and C-X Coupling Reactions

The pyrrolidine and thiol moieties of this compound make it a promising candidate as a ligand for transition metal catalysis. Pyrrolidine-containing ligands are widely used in palladium-catalyzed cross-coupling reactions due to their ability to stabilize the metal center and influence the reaction's selectivity. Similarly, the sulfur atom of the thiol group can coordinate to transition metals. The combination of a "soft" sulfur donor and a "hard" nitrogen or oxygen donor from the amide could create a bidentate or even tridentate ligand environment suitable for various catalytic applications, including Suzuki-Miyaura, Heck, and Sonogashira coupling reactions. nih.govorganic-chemistry.orgnih.govorganic-chemistry.orgorganic-chemistry.orgyoutube.comyoutube.com

The table below illustrates the application of pyrrolidine-based ligands in various palladium-catalyzed cross-coupling reactions, suggesting the potential utility of this compound in similar transformations.

Coupling ReactionCatalyst SystemSubstratesProductReference
Suzuki-MiyauraPd(OAc)₂ / SPhosAryl chloride, Arylboronic acidBiaryl organic-chemistry.org
HeckPd(OAc)₂ / P(o-tol)₃Aryl bromide, AlkeneSubstituted alkene nih.gov
SonogashiraPdCl₂(PPh₃)₂ / CuIAryl iodide, Terminal alkyneArylalkyne organic-chemistry.orglibretexts.orgwikipedia.orgyoutube.com

Enantioselective Catalysis Potential

The pyrrolidine ring of this compound can be derived from the chiral pool, such as from proline, thereby introducing chirality into the molecule. A chiral version of this compound could serve as an effective organocatalyst for a variety of asymmetric transformations. The stereocenter on the pyrrolidine ring can influence the spatial arrangement of the catalytic groups and the substrates, leading to high levels of enantioselectivity.

Chiral pyrrolidine derivatives have been successfully employed in a range of enantioselective reactions, most notably in Michael additions. acs.orgnih.govrsc.org The precise control over the stereochemical outcome is often attributed to the formation of a well-defined transition state, stabilized by hydrogen bonding and steric interactions.

The following table summarizes the performance of some chiral pyrrolidine-based organocatalysts in the asymmetric Michael addition of ketones to nitroolefins, highlighting the potential for achieving high enantioselectivity.

CatalystKetoneNitroolefinYield (%)dr (syn/anti)ee (%)Reference
(S)-Pyrrolidine trifluoromethanesulfonamideCyclohexanoneβ-Nitrostyrene9510:199 nih.gov
((S)-Pyrrolidin-2-yl)methyl phenylcarbamateCyclohexanoneβ-Nitrostyrene96>99:1>99 doi.org
Polystyrene-supported (S)-pyrrolidineCyclohexanoneβ-Nitrostyrene9895:599 acs.org

Reagent in Synthetic Methodologies

Beyond its potential catalytic applications, this compound is a valuable building block for the synthesis of more complex molecules, particularly sulfur-containing heterocycles.

Precursor for Heterocyclic Synthesis

The presence of the α-mercaptoketone functionality makes this compound an ideal starting material for the construction of various heterocyclic ring systems.

The α-mercaptoketone moiety is a key synthon for the synthesis of important sulfur-containing heterocycles such as thiazoles and thiophenes.

Thiazole (B1198619) Synthesis: The Hantzsch thiazole synthesis is a classic method that involves the reaction of an α-haloketone with a thioamide. rsc.orgsynarchive.comchemhelpasap.comyoutube.combepls.com A variation of this synthesis can utilize an α-mercaptoketone, which can react with an appropriate nitrogen-containing component to form the thiazole ring. For example, reaction with a source of ammonia (B1221849) and an oxidizing agent could, in principle, yield a 2-unsubstituted thiazole derivative.

Thiophene (B33073) Synthesis: The Gewald aminothiophene synthesis is a powerful one-pot reaction for the preparation of 2-aminothiophenes from an α-mercaptocarbonyl compound, an activated nitrile, and a base. nih.govwikipedia.orgorganic-chemistry.orgchemrxiv.orgresearchgate.net this compound could serve as the α-mercaptoketone component in this reaction, leading to the formation of a thiophene ring bearing a pyrrolidinoyl group.

The following table provides examples of thiophene synthesis from α-mercaptoketones, illustrating the versatility of this approach.

α-MercaptoketoneNitrileBaseProductYield (%)Reference
MercaptoacetoneMalononitrileTriethylamine2-Amino-3-cyano-4-methylthiophene85 nih.gov
2-MercaptocyclohexanoneEthyl cyanoacetateMorpholineEthyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate90 organic-chemistry.org
Synthesis of Nitrogen-Containing Heterocycles

While direct applications of this compound in the synthesis of a broad range of nitrogen-containing heterocycles are not extensively documented, the utility of closely related structures highlights its potential. For instance, the synthesis of thieno[2,3-b]pyridine (B153569) derivatives has been successfully achieved using 2-mercapto-4-(pyrrolidin-1-yl)pyridine-3-carbonitrile. This reaction proceeds via the substitution of the mercapto group, followed by a Thorpe-Ziegler type cyclization to furnish the fused heterocyclic system. This approach underscores the potential of mercapto-pyrrolidinyl scaffolds in constructing complex heterocyclic frameworks.

The general strategy involves the S-alkylation of the mercapto group with a suitable electrophile containing a nitrile or another reactive group. The subsequent intramolecular cyclization, often base-catalyzed, leads to the formation of the new heterocyclic ring. The pyrrolidine moiety in these structures can influence the solubility and electronic properties of the final compounds.

ReactantReagentProductReaction Type
2-mercapto-4-(pyrrolidin-1-yl)pyridine-3-carbonitrileChloroacetic acid derivatives3-amino-4-(pyrrolidin-1-yl)thieno[2,3-b]pyridine derivativesS-alkylation followed by Thorpe-Ziegler cyclization
2-mercapto-4-(pyrrolidin-1-yl)pyridine-3-carbonitrileChloroacetone derivatives3-amino-4-(pyrrolidin-1-yl)thieno[2,3-b]pyridine derivativesS-alkylation followed by Thorpe-Ziegler cyclization

Building Block for Complex Molecular Architectures

The bifunctional nature of this compound positions it as a valuable building block for the synthesis of more complex molecules. The thiol group can readily participate in nucleophilic substitution and addition reactions, while the pyrrolidine nitrogen, after potential reduction of the ketone, can be involved in amide bond formations or further alkylations. This allows for the stepwise and controlled construction of intricate molecular frameworks.

Research in the broader field of pyrrolidine-containing compounds demonstrates their significance in drug discovery and materials science. The pyrrolidine scaffold is a key component of many pharmaceuticals due to its ability to impart favorable pharmacokinetic properties. The incorporation of a thiol group provides a handle for further functionalization or for tethering the molecule to surfaces or other molecules.

Method Development and Scope of Catalytic/Reagent Applications

The development of catalytic applications for this compound is an area of growing interest, largely inspired by the success of other pyrrolidine-based organocatalysts. The pyrrolidine motif is central to a class of highly effective asymmetric organocatalysts, such as proline and its derivatives. These catalysts operate through the formation of enamine or iminium ion intermediates with carbonyl compounds.

While specific catalytic applications of this compound are yet to be extensively reported, its structure suggests potential in several areas. The thiol group could act as a hydrogen-bond donor or a soft nucleophile, potentially working in synergy with the pyrrolidine nitrogen in bifunctional catalysis. This could be particularly relevant in Michael additions, aldol reactions, and other carbon-carbon bond-forming reactions. The development of chiral versions of this compound could open avenues in asymmetric catalysis.

Immobilization Strategies for Catalytic Applications

The immobilization of homogeneous catalysts onto solid supports is a critical strategy for improving their recyclability and applicability in industrial processes. For pyrrolidine-based catalysts, various immobilization techniques have been explored. These strategies are directly applicable to this compound, particularly leveraging the reactive thiol group.

One common approach is the covalent attachment of the catalyst to a solid support, such as silica (B1680970) gel, polymers, or magnetic nanoparticles. The thiol group of this compound provides a convenient anchor point for such immobilization. For example, it can be reacted with a halogen- or epoxy-functionalized support.

Another strategy involves the synthesis of the catalyst on a pre-functionalized resin. This "grafting-to" approach allows for the preparation of well-defined supported catalysts. The choice of the support and the linker can significantly influence the catalytic activity and stability of the immobilized system. The development of such immobilized catalysts based on this compound would enhance its practical utility in large-scale synthesis.

Immobilization MethodSupport MaterialLinkage ChemistryPotential Advantage
Covalent AttachmentSilica Gel, PolystyreneThiol-ene click reaction, Nucleophilic substitutionHigh catalyst loading, good stability
Grafting onto ResinMerrifield resinSolid-phase peptide synthesis-like couplingControlled catalyst structure
AdsorptionMesoporous Carbonvan der Waals forces, hydrogen bondingSimple preparation, potential for regeneration

Derivatization Strategies and Functionalization of 2 Mercapto 1 Pyrrolidin 1 Yl Ethanone

Modification of the Thiol Group

The thiol (-SH) group is a highly nucleophilic and redox-active center, making it a prime target for a variety of chemical transformations.

Formation of Thioethers and Thioesters

The nucleophilic nature of the thiol group allows for facile S-alkylation and S-acylation reactions to form thioethers and thioesters, respectively. These reactions are fundamental in medicinal chemistry for masking the thiol group, altering lipophilicity, and introducing new functionalities.

S-Alkylation: The reaction of 2-Mercapto-1-(pyrrolidin-1-yl)ethanone with various alkyl halides in the presence of a base would lead to the formation of the corresponding thioethers. This strategy is analogous to the preparation of various sulfur-containing heterocyclic compounds. For instance, the reaction of a thiol with an alkyl halide is a standard method for thioether synthesis.

S-Acylation: Thioesters can be prepared by reacting the thiol with acyl chlorides or carboxylic anhydrides. These derivatives can serve as prodrugs, releasing the active thiol-containing compound upon hydrolysis in vivo.

Table 1: Representative Thioether and Thioester Derivatives of this compound

Derivative TypeReagent ExampleProduct Name
ThioetherBenzyl (B1604629) bromide2-(Benzylthio)-1-(pyrrolidin-1-yl)ethanone
ThioetherMethyl iodide2-(Methylthio)-1-(pyrrolidin-1-yl)ethanone
ThioesterAcetyl chlorideS-(1-Oxo-1-(pyrrolidin-1-yl)ethan-2-yl) ethanethioate
ThioesterBenzoyl chlorideS-(1-Oxo-1-(pyrrolidin-1-yl)ethan-2-yl) benzothioate

Note: The reactions presented in this table are based on general principles of thiol chemistry and represent potential derivatization pathways for this compound.

Oxidation to Sulfoxides, Sulfones, and Sulfonic Acids

The sulfur atom in the thiol group can exist in various oxidation states. Controlled oxidation can yield sulfenic acids (R-SOH), sulfinic acids (R-SO₂H), and sulfonic acids (R-SO₃H), or upon formation of a thioether, sulfoxides (R-SOR') and sulfones (R-SO₂R'). ebsco.comlibretexts.org The oxidation state of the sulfur atom significantly impacts the molecule's polarity, acidity, and biological interactions.

Mild oxidizing agents typically convert thiols to disulfides. libretexts.org More vigorous oxidation can lead to the formation of the aforementioned sulfur oxyacids. ebsco.com The specific product obtained depends on the oxidant used and the reaction conditions. For example, hydrogen peroxide can oxidize thiols to sulfenic, sulfinic, or sulfonic acids depending on the stoichiometry and reaction environment. nih.gov

Table 2: Potential Oxidation Products of this compound

Oxidation ProductGeneral Structure
Disulfide[S-(1-oxo-1-(pyrrolidin-1-yl)ethan-2-yl)]₂
Sulfenic Acid2-(Sulfeno)-1-(pyrrolidin-1-yl)ethanone
Sulfinic Acid2-(Sulfino)-1-(pyrrolidin-1-yl)ethanone
Sulfonic Acid2-(Sulfo)-1-(pyrrolidin-1-yl)ethanone

Note: The formation of these oxidation products from this compound is predicted based on established thiol oxidation chemistry.

Functionalization of the Pyrrolidine (B122466) Moiety

The pyrrolidine ring, a common scaffold in many biologically active compounds, offers opportunities for derivatization, primarily at the nitrogen atom. mdpi.com

N-Alkylation and N-Acylation

The secondary amine within the pyrrolidine ring can be readily functionalized through N-alkylation and N-acylation reactions. These modifications can introduce a wide variety of substituents, influencing the compound's steric and electronic properties.

N-Alkylation: This can be achieved by reacting the parent compound with alkyl halides or through reductive amination. For example, N-alkylation of a pyrrolidine-fused chlorin (B1196114) has been demonstrated using various alkyl halides under microwave irradiation. nih.gov A similar strategy could be applied to this compound, though the reactivity of the thiol group would need to be considered, potentially requiring a protecting group strategy.

N-Acylation: Amide bond formation at the pyrrolidine nitrogen can be accomplished using acyl chlorides, anhydrides, or through coupling reactions with carboxylic acids. The synthesis of (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile from L-proline involves an N-acylation step with chloroacetyl chloride, demonstrating the feasibility of this transformation on a similar pyrrolidine core. beilstein-journals.org

Table 3: Examples of N-Functionalized Derivatives

ModificationReagent ExampleProduct NameReference Reaction
N-AlkylationBenzyl bromide1-(Benzyl)-2-mercapto-1-(pyrrolidin-1-yl)ethanoneAnalogous to N-alkylation of pyrrolidine-fused chlorins nih.gov
N-AcylationBenzoyl chloride1-(Benzoyl)-2-mercapto-1-(pyrrolidin-1-yl)ethanoneAnalogous to N-acylation of L-proline beilstein-journals.org

Ring Expansion and Contraction Studies

Skeletal modifications of the pyrrolidine ring through ring expansion or contraction represent more complex derivatization strategies. These transformations can lead to novel heterocyclic systems with potentially unique biological profiles.

Ring Expansion: Methodologies for the ring expansion of pyrrolidines to piperidines or azepanes have been developed, often involving the formation of a bicyclic aziridinium (B1262131) or azetidinium intermediate followed by nucleophilic ring opening. nih.govresearchgate.netresearchgate.net While not directly reported for this compound, these strategies could theoretically be adapted.

Ring Contraction: Ring contraction of pyridines to pyrrolidines has been achieved through photo-promoted reactions with silylboranes. nih.govnih.govresearchgate.net Although this is a synthetic route to pyrrolidines rather than a derivatization of a pre-existing one, it highlights advanced methods for accessing substituted pyrrolidine cores.

Derivatization at the Carbonyl Group

The carbonyl group in this compound is an electrophilic center that can undergo a variety of nucleophilic addition reactions. youtube.com These reactions can be used to introduce new functional groups and alter the electronic nature of the molecule.

Common derivatization reactions at the carbonyl group include:

Reduction: The carbonyl group can be reduced to a secondary alcohol using reducing agents such as sodium borohydride (B1222165).

Wittig Reaction: Reaction with a phosphonium (B103445) ylide can convert the carbonyl group into an alkene.

Formation of Imines and Enamines: Reaction with primary or secondary amines can lead to the formation of imines or enamines, respectively. youtube.com

Cyanohydrin Formation: The addition of hydrogen cyanide across the carbonyl double bond yields a cyanohydrin. ksu.edu.sa

These transformations provide access to a diverse range of derivatives with modified steric and electronic properties. For instance, the reaction of a related pyrrolidinone with aldehydes to form hydrazones has been reported as a strategy to generate compounds with anticancer activity.

Table 4: Potential Carbonyl Group Derivatives

Reaction TypeReagent ExampleProduct Functional Group
ReductionSodium borohydrideSecondary alcohol
Wittig ReactionMethyltriphenylphosphonium bromideAlkene
Imine FormationAnilineImine
Cyanohydrin FormationHydrogen cyanideCyanohydrin

Note: These are predicted derivatizations based on general carbonyl chemistry.

Reduction to Alcohols

The ketone group in this compound is a prime site for reduction to a secondary alcohol, yielding 2-mercapto-1-(pyrrolidin-1-yl)ethanol. This transformation alters the electronic and steric environment of the molecule, converting a planar carbonyl group into a chiral hydroxyl center. Such a change can significantly influence the molecule's polarity and hydrogen bonding capabilities.

Standard reduction protocols applicable to ketones can be employed. libretexts.org The choice of reducing agent is critical to ensure chemoselectivity, specifically to avoid the reduction of the amide group or interaction with the thiol. Mild hydride reagents are generally preferred for this purpose.

Key Research Findings:

Selective Reduction: Reagents such as sodium borohydride (NaBH₄) are typically effective for the selective reduction of ketones in the presence of less reactive functional groups like amides and thiols. The reaction is commonly performed in alcoholic solvents such as methanol (B129727) or ethanol (B145695) at moderate temperatures.

Product Formation: The reduction is expected to produce 2-mercapto-1-(pyrrolidin-1-yl)ethanol. The introduction of a hydroxyl group creates a new stereocenter, meaning the product would be a racemic mixture unless a stereoselective reducing agent is used.

Table 1: Hypothetical Reduction of this compound

ReactantReagentSolventProduct
This compoundSodium Borohydride (NaBH₄)Methanol/Ethanol2-Mercapto-1-(pyrrolidin-1-yl)ethanol

Condensation Reactions

The nucleophilic thiol group is the most probable site for condensation reactions. These reactions allow for the extension of the carbon skeleton and the introduction of a wide variety of functional groups through the formation of new carbon-sulfur or sulfur-sulfur bonds.

Key Research Findings:

S-Alkylation: The thiol group can readily undergo S-alkylation when treated with an alkyl halide (e.g., methyl iodide, benzyl bromide) in the presence of a mild base. The base deprotonates the thiol to form a more nucleophilic thiolate anion, which then attacks the electrophilic carbon of the alkyl halide, resulting in a thioether derivative.

Disulfide Formation: Mild oxidizing agents can induce the coupling of two molecules of this compound to form a disulfide-bridged dimer. This reaction involves the formation of a sulfur-sulfur bond and is a common transformation for thiols.

Reactions at the α-Carbon: Like other ketones, the α-carbon (the carbon atom adjacent to the carbonyl group) can be deprotonated to form an enolate, which can then participate in condensation reactions. libretexts.org However, the acidity of the thiol proton means that it would likely react preferentially in the presence of a base.

Table 2: Potential Condensation Reactions

Reaction TypeElectrophile/ReagentBase/CatalystProduct Type
S-AlkylationAlkyl Halide (R-X)Mild Base (e.g., K₂CO₃)Thioether
Oxidative CouplingMild Oxidant (e.g., I₂, H₂O₂)NoneDisulfide

Structure-Reactivity Relationship Studies of Derivatives

Alcohol Derivative (from Reduction): The conversion of the ketone to an alcohol in 2-mercapto-1-(pyrrolidin-1-yl)ethanol removes the electrophilic character of the carbonyl carbon. This change fundamentally alters the reactivity at this position. The new hydroxyl group itself can act as a nucleophile or be a site for further derivatization, such as esterification or etherification. The introduction of a hydroxyl group also increases the molecule's polarity and its capacity to act as a hydrogen bond donor.

Thioether Derivatives (from S-Alkylation): Masking the thiol group as a thioether eliminates its nucleophilicity and its ability to be oxidized to a disulfide. The reactivity of the thioether sulfur is significantly lower than that of a free thiol. The nature of the alkyl group (R) attached to the sulfur can also impart new properties; for example, a bulky R group could sterically hinder access to the adjacent ketone.

Disulfide Derivative (from Oxidation): The formation of a disulfide dimer introduces a reversible covalent linkage. Disulfide bonds are known to be relatively stable but can be cleaved back to the corresponding thiols under reducing conditions. This redox-switchable property is a key feature. The reactivity of the rest of the molecule (the ketone and amide portions) would likely be similar to the monomer, but the dimeric nature could lead to different intermolecular interactions and physical properties.

Biochemical Interaction Mechanisms of 2 Mercapto 1 Pyrrolidin 1 Yl Ethanone in Vitro Studies

Enzyme Inhibition and Activation Studies (In Vitro)

No published data are available on the specific enzyme inhibition or activation properties of 2-Mercapto-1-(pyrrolidin-1-yl)ethanone.

Covalent and Non-Covalent Binding Mechanisms to Enzymes

Information regarding the covalent or non-covalent binding mechanisms of this compound to any enzyme is not available in the current scientific literature.

Kinetic Analysis of Enzyme-Inhibitor Interactions

There are no available kinetic analyses, such as the determination of IC₅₀ or Kᵢ values, for the interaction of this compound with any enzyme.

Interaction with Biological Macromolecules (Proteins, Peptides, Nucleic Acids)

No specific studies on the interaction of this compound with proteins, peptides, or nucleic acids have been published.

Binding Studies using Spectroscopic Techniques (e.g., Fluorescence Quenching)

There is no data from spectroscopic studies, such as fluorescence quenching, UV-Vis, or circular dichroism, to characterize the binding of this compound to biological macromolecules.

Molecular Docking and Simulation of Ligand-Macromolecule Complexes

No molecular docking or simulation studies for this compound have been reported in the scientific literature.

Antioxidant Activity Assessment (In Vitro)

There are no published reports detailing the in vitro antioxidant activity of this compound, for example, through assays like DPPH, ABTS, or FRAP.

Based on a comprehensive search of available scientific literature, there is currently no specific information regarding the in vitro biochemical interaction mechanisms of the chemical compound This compound .

Extensive searches for data on its radical scavenging properties, metal-chelating abilities in biological contexts, and its use in probing biological pathways through in vitro studies did not yield any relevant research findings.

Therefore, the requested article, which was to be structured around detailed research findings and data tables for this specific compound, cannot be generated at this time due to the absence of publicly available scientific data.

It is important to note that while research exists on related compounds containing pyrrolidine (B122466) or mercapto functional groups, these findings are not directly applicable to This compound and thus have not been included, in strict adherence to the user's instructions to focus solely on the specified compound.

Future Directions and Emerging Research Avenues for 2 Mercapto 1 Pyrrolidin 1 Yl Ethanone

Advanced Materials Science Applications (e.g., Polymer Chemistry, Nanotechnology)

The presence of a thiol group in 2-Mercapto-1-(pyrrolidin-1-yl)ethanone makes it a prime candidate for applications in advanced materials science. Thiols are well-known for their ability to participate in "click" chemistry reactions, such as thiol-ene and thiol-yne couplings, which are highly efficient and orthogonal to many other chemical transformations.

In polymer chemistry , this compound could be utilized as a versatile chain transfer agent in radical polymerizations or as a monomer in the synthesis of poly-thioethers. Furthermore, its ability to undergo thiol-ene reactions would allow for the post-polymerization functionalization of polymers containing unsaturated bonds, introducing the pyrrolidinyl-ethanone moiety to tailor surface properties, solubility, or biocompatibility. rsc.org Thiol-functionalized molecules are also pivotal in the development of responsive polymers. For instance, the reversible nature of disulfide bond formation from thiols can be exploited to create self-healing polymers or materials that degrade under specific redox conditions. rsc.orgnih.gov

In the realm of nanotechnology , the thiol group provides a strong anchoring point to gold and other noble metal surfaces. This suggests that this compound could be an effective ligand for stabilizing nanoparticles, preventing their aggregation and allowing for their dispersion in various media. elsevierpure.com The pyrrolidine-ethanone portion of the molecule could then be used to impart specific functionalities to the nanoparticle surface, such as directing their self-assembly or interaction with biological systems.

Table 1: Potential Applications in Materials Science

FieldPotential ApplicationKey Functional GroupRelevant Research Area
Polymer ChemistryChain transfer agent, monomer, post-polymerization functionalizationThiolRadical Polymerization, "Click" Chemistry rsc.org
Polymer ChemistrySynthesis of redox-responsive polymersThiol/DisulfideSelf-healing materials, Drug delivery rsc.orgnih.gov
NanotechnologyLigand for nanoparticle stabilizationThiolGold Nanoparticles, Surface Functionalization elsevierpure.com

Exploration of Novel Catalytic Systems

The combination of a soft sulfur donor (thiol) and a hard nitrogen donor (amide/pyrrolidine) within the same molecule suggests that this compound could serve as a bidentate ligand for various metal catalysts. The development of new catalytic systems is a cornerstone of modern chemistry, with applications ranging from industrial chemical production to pharmaceuticals.

Research into related mercapto amides has shown their potential to form stable complexes with transition metals like palladium. researchgate.net These complexes could exhibit unique catalytic activities in cross-coupling reactions, hydrogenations, or oxidations. The pyrrolidine (B122466) ring can also be a source of chirality, suggesting that chiral derivatives of this compound could be synthesized and explored as ligands for asymmetric catalysis. Moreover, the amide functionality itself can participate in catalysis, for instance through hydrogen bonding interactions that stabilize transition states. There is a continuous drive to develop more efficient and atom-economical methods for amide bond synthesis, and novel catalysts are central to this effort. core.ac.uknih.govresearchgate.net

Integration with Flow Chemistry and Automated Synthesis

The fields of flow chemistry and automated synthesis are rapidly expanding, offering advantages in terms of reaction control, safety, and throughput. The properties of this compound make it an interesting candidate for integration into these modern synthetic platforms.

Its potential synthesis from simple precursors could likely be adapted to a continuous flow process. Reactions involving thiols, such as Michael additions or thiol-ene couplings, are often rapid and high-yielding, making them well-suited for flow reactors. Furthermore, automated synthesis platforms could be employed to rapidly generate a library of derivatives of this compound by varying the pyrrolidine component or by modifying the thiol group. This high-throughput synthesis would accelerate the discovery of new functionalities and applications for this class of compounds.

Development of Sensing and Detection Technologies

The thiol group is redox-active and can bind to a variety of metal ions. These properties are highly valuable for the development of chemical sensors. This compound could be immobilized on an electrode or a nanoparticle surface to create a sensor for heavy metals, such as mercury, lead, or cadmium, through the strong affinity of the thiol for these ions.

Furthermore, the molecule could be functionalized with a fluorophore. The binding of a target analyte to the thiol or pyrrolidine moiety could induce a change in the fluorescence properties of the molecule, enabling the development of "turn-on" or "turn-off" fluorescent sensors. Such sensors could find applications in environmental monitoring or biomedical diagnostics.

Expansion into Other Areas of Chemical Biology Research

The pyrrolidine ring is a common motif in many biologically active compounds. The introduction of a reactive thiol group in this compound opens up possibilities for its use in chemical biology.

One potential avenue is its use as a covalent ligand for proteins. The thiol group can form a covalent bond with cysteine residues in proteins, leading to irreversible inhibition or labeling. This could be a valuable tool for studying protein function or for the development of new therapeutic agents. Additionally, the ability of thiols to participate in disulfide exchange reactions is a key element in many biological processes. rsc.org This compound could be used to probe or modulate redox signaling pathways in cells. While some ethanone (B97240) derivatives have been explored for their anti-inflammatory and analgesic properties, the biological activity of this specific mercapto-substituted compound remains an open area for investigation. nih.gov

Table 2: Summary of Future Research Directions

Research AreaFocusPotential Outcome
Advanced Materials Polymer synthesis and functionalization, nanoparticle stabilization.New functional polymers and nanomaterials with tailored properties.
Catalysis Development of novel ligands and catalysts.More efficient and selective chemical transformations.
Automated Synthesis Integration into flow chemistry and high-throughput screening.Accelerated discovery of new derivatives and applications.
Sensing Design of chemical and fluorescent sensors.Tools for environmental and biomedical diagnostics.
Chemical Biology Covalent protein modification, probing redox biology.New biological probes and potential therapeutic leads.

Q & A

Q. What are the standard synthetic routes for 2-Mercapto-1-(pyrrolidin-1-yl)ethanone?

The synthesis typically involves nucleophilic substitution or condensation reactions. For analogous pyrrolidinyl methanone derivatives, a common approach is reacting a mercapto-containing precursor (e.g., 2-mercaptoacetic acid) with pyrrolidine under reflux in polar aprotic solvents like DMF or THF. Catalysts such as triethylamine may enhance reaction efficiency. Temperature optimization (50–80°C) and inert atmospheres (N₂/Ar) are critical to prevent oxidation of the thiol group. Yields can exceed 70% with rigorous purification via column chromatography .

Q. Which spectroscopic and crystallographic methods are most effective for characterizing this compound?

  • X-ray crystallography : SHELX software is widely used for resolving crystal structures, particularly for verifying the spatial arrangement of the pyrrolidine and thiol groups .
  • NMR spectroscopy : ¹H NMR identifies protons on the pyrrolidine ring (δ 2.5–3.5 ppm) and thiol protons (δ 1.5–2.0 ppm, if not deprotonated). ¹³C NMR confirms the ketone carbonyl (~200 ppm) .
  • Mass spectrometry : High-resolution ESI-MS validates the molecular ion peak (e.g., m/z 173.05 for C₆H₁₁NOS) .
  • IR spectroscopy : Strong absorption bands at ~2550 cm⁻¹ (S-H stretch) and ~1700 cm⁻¹ (C=O stretch) confirm functional groups .

Q. How can researchers ensure purity and stability during storage?

  • Purification : Use silica gel chromatography with ethyl acetate/hexane gradients.
  • Stability : Store under inert gas at –20°C to prevent thiol oxidation. Add stabilizers like 1,4-dithiothreitol (DTT) for long-term storage .

Advanced Research Questions

Q. How does the pyrrolidine moiety influence the compound’s reactivity in substitution reactions?

The pyrrolidine ring’s electron-donating nature activates the adjacent carbonyl group, making it susceptible to nucleophilic attack. For example, in analogs like USP14 inhibitors, the pyrrolidine-ethanone scaffold maintains potency (~7 µM IC₅₀) due to its ability to stabilize transition states via hydrogen bonding with enzyme active sites . Substituent studies show that modifications to the pyrrolidine ring (e.g., fluorination) alter steric and electronic effects, impacting reaction rates and product selectivity .

Q. What strategies resolve contradictions in biological activity data across studies?

Discrepancies often arise from assay conditions (e.g., cell line variability, compound concentration). To address this:

  • Perform dose-response curves across multiple cell lines (e.g., HEK293 vs. HeLa).
  • Validate target engagement using orthogonal methods (e.g., thermal shift assays for protein binding).
  • Control for thiol redox state by including reducing agents (e.g., glutathione) in assays .

Q. How can the thiol group’s redox behavior be systematically studied?

  • Cyclic voltammetry : Measure redox potential in buffered solutions (pH 7.4) to assess oxidation to disulfides.
  • HPLC-MS : Monitor degradation products after exposure to oxidants (e.g., H₂O₂).
  • Thiol-specific probes : Use Ellman’s reagent (DTNB) to quantify free thiols before/after reactions .

Q. What computational approaches predict interactions with biological targets like USP14?

  • Molecular docking : AutoDock Vina or Schrödinger Suite models binding poses with USP14’s catalytic domain (PDB: 6V7X). Focus on hydrogen bonds between the pyrrolidine nitrogen and Asp86 .
  • Molecular dynamics (MD) simulations : Assess binding stability over 100 ns trajectories using AMBER or GROMACS.
  • QSAR models : Correlate substituent electronegativity (Hammett σ values) with inhibitory activity .

Q. How can reaction conditions be optimized for derivatives without destabilizing the pyrrolidine ring?

  • Mild conditions : Use low temperatures (0–25°C) and aprotic solvents (e.g., THF) to prevent ring-opening.
  • Protecting groups : Temporarily block the thiol with trityl groups during reactions requiring acidic/basic conditions.
  • Real-time monitoring : Track intermediates via LC-MS or in-situ IR .

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